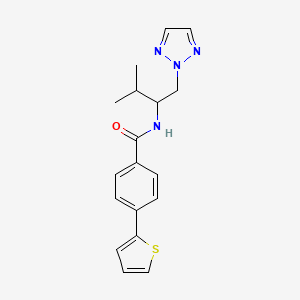

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features, which include a triazole ring, a thiophene moiety, and a benzamide group. While the specific compound is not directly studied in the provided papers, related structures have been synthesized and analyzed, which can offer insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of various intermediates such as hydrazonoyl chlorides with nitriles or acetylenes, as well as the cyclization of thioureas with bromoacetone . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions that would lead to the formation of the triazole and thiophene components of the molecule.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structures of similar compounds, revealing details such as lattice constants, molecular conformations, and the presence of disorder in some cases . These techniques could be applied to the target compound to gain a detailed understanding of its molecular geometry and solid-state arrangement.

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical transformations, including Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions . Such studies provide a foundation for predicting how the target compound might behave under different chemical conditions and which functional groups might be most reactive.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using methods like IR spectroscopy, DFT calculations, and antioxidant tests . These studies have provided insights into the electronic properties, such as HOMO and LUMO energies, vibrational frequencies, and molecular electrostatic potential surfaces. Additionally, the gelation behavior of benzamide derivatives in different solvents has been investigated, highlighting the influence of non-covalent interactions on physical properties .

Wissenschaftliche Forschungsanwendungen

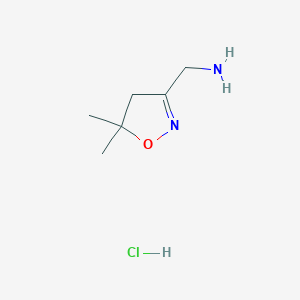

Heterocyclic Synthesis

One study focused on the synthesis of thiophenylhydrazonoacetates, leading to the production of various heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. This research underscores the compound's utility in generating a wide array of heterocyclic structures, which are pivotal in pharmaceutical research and development (Mohareb et al., 2004).

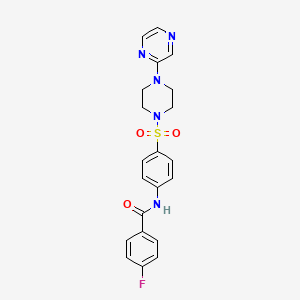

Supramolecular Gelators

Another investigation highlighted the synthesis of N-(thiazol-2-yl) benzamide derivatives, examining their gelation behavior. The study aimed to understand the impact of methyl functionality and non-covalent interactions on gelation, employing a crystal engineering approach. It found that certain amides showed promising gelation properties, which could have implications for material science and nanotechnology applications (Yadav & Ballabh, 2020).

Coordination Compounds

Research into the synthesis of thiadiazolobenzamide and its coordination complexes with Ni and Pd ions has revealed potential applications in catalysis and materials science. The study provided insights into the structural properties of these complexes, which could influence future research in coordination chemistry and its applications (Adhami et al., 2012).

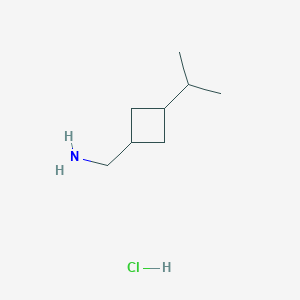

Computational and Molecular Design

A study on the reactivity properties and adsorption behavior of a triazole derivative through DFT and MD simulation studies highlights the potential of computational methods in understanding and predicting the behavior of such compounds at the molecular level. This approach is crucial for the design of pharmaceuticals and materials with tailored properties (Al-Ghulikah et al., 2021).

Anticancer and Antiviral Activities

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable anti-avian influenza virus activity. This study showcases the potential of such compounds in developing antiviral drugs, highlighting the importance of heterocyclic chemistry in addressing global health challenges (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-13(2)16(12-22-19-9-10-20-22)21-18(23)15-7-5-14(6-8-15)17-4-3-11-24-17/h3-11,13,16H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDDXPIKPKWHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)